molecular formula C23H24N2O4S B2847732 (Z)-methyl 3-(2-methoxyethyl)-2-((5,6,7,8-tetrahydronaphthalene-2-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate CAS No. 864975-39-3

(Z)-methyl 3-(2-methoxyethyl)-2-((5,6,7,8-tetrahydronaphthalene-2-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate

Cat. No. B2847732
CAS RN: 864975-39-3
M. Wt: 424.52
InChI Key: DXNWXBPUIJJPGR-VHXPQNKSSA-N
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Description

(Z)-methyl 3-(2-methoxyethyl)-2-((5,6,7,8-tetrahydronaphthalene-2-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a useful research compound. Its molecular formula is C23H24N2O4S and its molecular weight is 424.52. The purity is usually 95%.
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Scientific Research Applications

Synthesis Techniques and Applications

One pot synthesis techniques, such as the method described by Odasso and Toja (1983), offer insights into the preparation of nonacidic antiinflammatory and analgesic agents, highlighting the potential for the compound to be synthesized in a similar manner for pharmaceutical research (Odasso & Toja, 1983).

Intricate synthetic routes, like those explored by Liepa et al. (1992), for preparing bicyclic herbicide precursors through intramolecular reactions, could imply agricultural research applications for similar complex molecules (Liepa et al., 1992).

Radiolabeling for Pharmacokinetics

Takashima-Hirano et al. (2012) discuss the Pd(0)-mediated rapid carbonylation using arylboronate and carbon monoxide for synthesizing radiolabeled compounds. This suggests that the compound could potentially be labeled for studying its pharmacokinetics and metabolism (Takashima-Hirano et al., 2012).

Crystal Structure Analysis for Drug Design

Kamei et al. (1993) provide an example of analyzing the crystal structure of an optically active anthracycline precursor. Similar structural analyses could be relevant for the compound , aiding in the design and development of new drugs (Kamei et al., 1993).

Cytotoxicity Studies for Cancer Research

Ahmed et al. (2020) synthesized a new series of dihydronaphthalene derivatives for cytotoxic evaluation against human cancer cells, suggesting the potential for the compound to be evaluated in a similar context for its anticancer properties (Ahmed et al., 2020).

properties

IUPAC Name

methyl 3-(2-methoxyethyl)-2-(5,6,7,8-tetrahydronaphthalene-2-carbonylimino)-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O4S/c1-28-12-11-25-19-10-9-18(22(27)29-2)14-20(19)30-23(25)24-21(26)17-8-7-15-5-3-4-6-16(15)13-17/h7-10,13-14H,3-6,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXNWXBPUIJJPGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2=C(C=C(C=C2)C(=O)OC)SC1=NC(=O)C3=CC4=C(CCCC4)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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